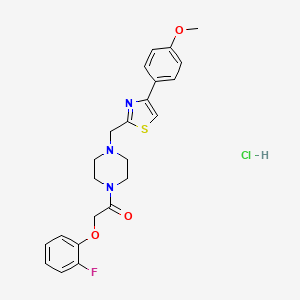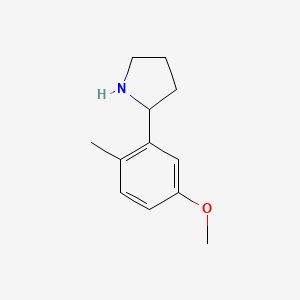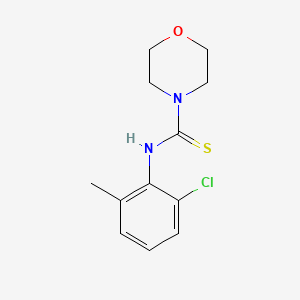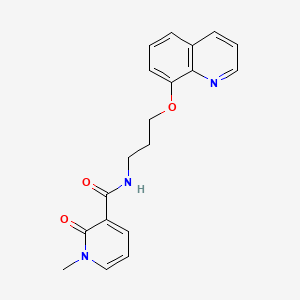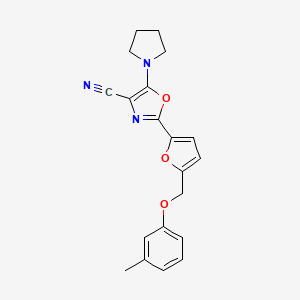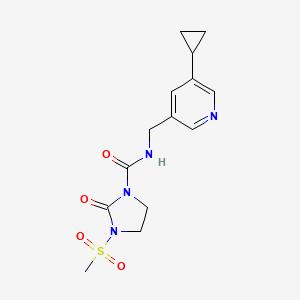![molecular formula C18H20N2O4S B2807273 1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2320900-07-8](/img/structure/B2807273.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
One study involving the preparation and characterization of coumarin substituted heterocyclic compounds demonstrated that derivatives of the specified chemical structure exhibit high antioxidant activities. This was evidenced by their scavenging ability against stable DPPH radicals, where the coumarin derivative displayed significant antioxidant activity, reaching 80% scavenging activity at a concentration of 1000 μg/mL (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antimicrobial and Anti-proliferative Activities
Another research effort synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds were evaluated for their antimicrobial and anti-proliferative activities, revealing that certain derivatives showed promising results. Specifically, one derivative exhibited a notable inhibitory effect on HCT-116 cancer cells, indicating potential as an anti-proliferative agent (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Antibacterial Compounds from 4-Hydroxycoumarins
Research on the synthesis of antibacterial compounds from 4-hydroxycoumarins revealed a variety of derivatives with significant antibacterial properties. These compounds were obtained through reactions involving urea, thiourea, and guanidine, showcasing the chemical versatility and potential therapeutic applications of the core structure (Mulwad & Shirodkar, 2002).
Antitumor Activity
A study on the synthesis of 1‐substituted 3‐aryl‐5‐aryl(hetaryl)‐2‐pyrazolines, including thiophene and benzodioxol moieties, evaluated their antitumor activity. Certain derivatives exhibited remarkable activity against leukemia, renal cancer, and prostate cancer cell lines, underscoring the potential of these compounds as antitumor agents (Insuasty et al., 2012).
Novel Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents
In addition, research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents found that these compounds showed promising activities against hepatocellular carcinoma cell lines. The study highlighted several compounds with significant IC50 values, indicating their effectiveness in inhibiting cancer cell growth (Gomha, Edrees, & Altalbawy, 2016).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-17(20-14-1-2-15-16(9-14)24-12-23-15)19-11-18(4-6-22-7-5-18)13-3-8-25-10-13/h1-3,8-10H,4-7,11-12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAFMVDRANTJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

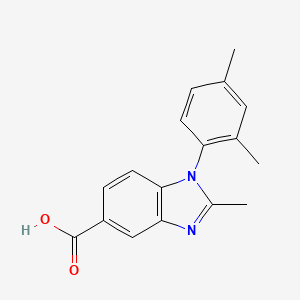
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2807194.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2807196.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2807197.png)
![N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2807198.png)
